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molecular formula C9H7BrO4 B075019 2-(Acetyloxy)-5-bromobenzoic acid CAS No. 1503-53-3

2-(Acetyloxy)-5-bromobenzoic acid

Cat. No. B075019
M. Wt: 259.05 g/mol
InChI Key: VRJBEVQGJOSGOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06136848

Procedure details

5-Bromosalicylic acid (100 g, 0.46 mol) and acetic anhydride (105 ml) were combined, to which 0.5 ml of concentrated sulfuric acid was added. The resulting mixture solidified in several minutes. Subsequent to suspension in 1,000 ml of water, the solid matter was collected by filtration and then washed with water. The thus-obtained white powder was dried in air and then dissolved in 1,000 ml of ethyl acetate. The ethyl acetate layer was washed with a saturated aqueous solution of sodium chloride and then dried over anhydrous sodium sulfate. Subsequent to concentration under reduced pressure, 105 g of 2-acetoxy-5-bromobenzoic acid were obtained as white crystals (yield: 89%).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
105 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[C:6]([C:7]([OH:9])=[O:8])[C:5]([OH:11])=[CH:4][CH:3]=1.S(=O)(=O)(O)O.[C:17](OC(=O)C)(=[O:19])[CH3:18]>>[C:17]([O:11][C:5]1[CH:4]=[CH:3][C:2]([Br:1])=[CH:10][C:6]=1[C:7]([OH:9])=[O:8])(=[O:19])[CH3:18]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
BrC1=CC=C(C(C(=O)O)=C1)O
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
105 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
WAIT
Type
WAIT
Details
The resulting mixture solidified in several minutes
FILTRATION
Type
FILTRATION
Details
Subsequent to suspension in 1,000 ml of water, the solid matter was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The thus-obtained white powder was dried in air
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 1,000 ml of ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate layer was washed with a saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
Subsequent to concentration under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1=C(C(=O)O)C=C(C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 105 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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